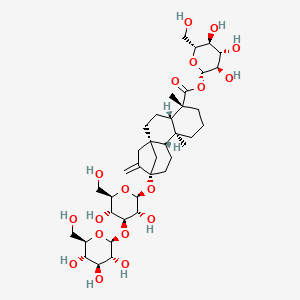
2-(2-Formyl-5-methoxyphenoxy)acetonitrile
Übersicht
Beschreibung
2-(2-Formyl-5-methoxyphenoxy)acetonitrile, also known as 2-FMPA, is a versatile organic compound with a wide range of applications in the research and development of new drugs, materials, and other products. Its structure consists of a formyl group, a methoxy group, and a phenoxy group linked to an acetonitrile group. Its synthesis is relatively simple and straightforward and its properties make it suitable for a variety of research applications.
Wissenschaftliche Forschungsanwendungen
Field: Organic Chemistry
The compound is used in the field of organic chemistry, specifically in the synthesis of benzofuran derivatives .
Application Summary
The compound is used in an optimized process for the preparation of 6-hydroxybenzofuran . This process is safe, cost-effective, environmentally benign, and scalable .
Methods of Application
The process consists of three steps :
“2-(2-Formyl-5-methoxyphenoxy)acetonitrile” is involved in the first step, where it reacts with chloroacetic acid to give 2-(2-formyl-5-methoxyphenoxy)acetic acid .
Results or Outcomes
The entire process is safe, cost-effective, environmentally benign, and scalable . A production scale of over 2.6 kg product was achieved in good overall yield .
Eigenschaften
IUPAC Name |
2-(2-formyl-5-methoxyphenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-9-3-2-8(7-12)10(6-9)14-5-4-11/h2-3,6-7H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKKDSGICFMWIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Formyl-5-methoxyphenoxy)acetonitrile | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1H-Imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1342909.png)
![6-Bromotetrazolo[1,5-a]pyridine](/img/structure/B1342915.png)





![1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1342933.png)